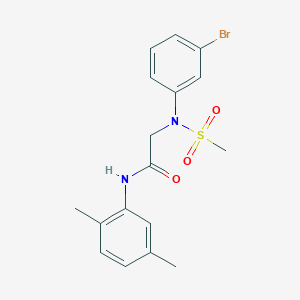
N~2~-(3-bromophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~2~-(3-bromophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BAY 73-6691, is a selective inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme involved in the production of cyclic guanosine monophosphate (cGMP), which plays a crucial role in regulating various physiological processes such as vascular smooth muscle relaxation, platelet aggregation, and neurotransmission.
科学研究应用
N~2~-(3-bromophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 has been widely used in scientific research to investigate the role of sGC/cGMP signaling in various physiological and pathological conditions. For example, this compound 73-6691 has been used to study the effects of sGC activation on vascular smooth muscle relaxation and platelet aggregation, as well as the potential therapeutic applications of sGC/cGMP signaling in cardiovascular diseases such as hypertension and heart failure. This compound 73-6691 has also been used to investigate the role of sGC/cGMP signaling in neurotransmission and neuroprotection, and its potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
N~2~-(3-bromophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 selectively binds to the heme group of sGC, which activates the enzyme and increases the production of cGMP. The increased levels of cGMP then lead to the relaxation of vascular smooth muscle cells, inhibition of platelet aggregation, and modulation of neurotransmission. This compound 73-6691 has been shown to be more potent and selective than other sGC activators such as nitric oxide and this compound 41-2272.
Biochemical and Physiological Effects:
This compound 73-6691 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound 73-6691 increases cGMP levels in a dose-dependent manner, and that it is more potent and selective than other sGC activators. In vivo studies have shown that this compound 73-6691 induces dose-dependent vasodilation and inhibits platelet aggregation in various animal models. This compound 73-6691 has also been shown to have neuroprotective effects in animal models of ischemic stroke and traumatic brain injury.
实验室实验的优点和局限性
One advantage of using N~2~-(3-bromophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691 in lab experiments is its high potency and selectivity for sGC. This allows for more precise and specific modulation of sGC/cGMP signaling compared to other sGC activators. However, one limitation of using this compound 73-6691 is its relatively short half-life, which may require frequent dosing in in vivo experiments. Additionally, the high cost of this compound 73-6691 may limit its use in some research settings.
未来方向
There are several future directions for research involving N~2~-(3-bromophenyl)-N~1~-(2,5-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide 73-6691. One area of interest is the potential therapeutic applications of sGC/cGMP signaling in neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of new sGC activators with improved pharmacokinetic properties and selectivity. Additionally, further studies are needed to elucidate the role of sGC/cGMP signaling in various physiological and pathological conditions, and to identify potential biomarkers for monitoring sGC/cGMP activity.
属性
IUPAC Name |
2-(3-bromo-N-methylsulfonylanilino)-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-12-7-8-13(2)16(9-12)19-17(21)11-20(24(3,22)23)15-6-4-5-14(18)10-15/h4-10H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJLIJGUAANHVIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


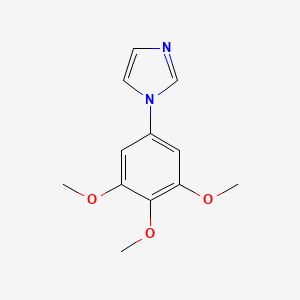
![2,6-bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B3567328.png)
![N-(3,4-dichlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B3567335.png)
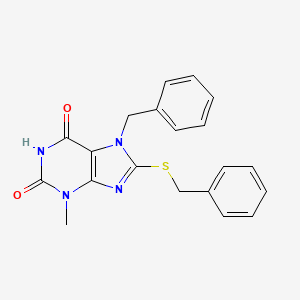
![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3567338.png)
![1-(4-chlorobenzyl)-2-[(4-chlorobenzyl)sulfonyl]-1H-benzimidazole](/img/structure/B3567344.png)
![(5-bromo-2-thienyl)(2-methyl-9-propyl-9H-imidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B3567346.png)
![methyl 2-{[N-(4-bromophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3567350.png)
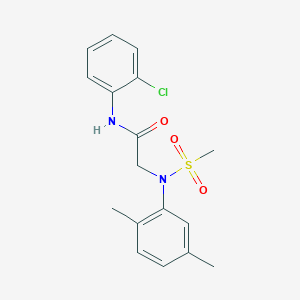

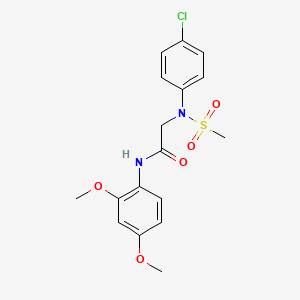
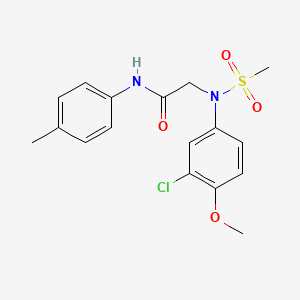

![N~2~-{[4-(acetylamino)phenyl]sulfonyl}-N~1~,N~2~-bis(4-methoxyphenyl)glycinamide](/img/structure/B3567411.png)
